1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
Brand Name: Vulcanchem
CAS No.: 864917-69-1
VCID: VC5379824
InChI: InChI=1S/C20H19N3OS2/c1-14-6-4-8-16(12-14)19-21-20(26-22-19)25-13-18(24)23-11-5-9-15-7-2-3-10-17(15)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3
SMILES: CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43
Molecular Formula: C20H19N3OS2
Molecular Weight: 381.51

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

CAS No.: 864917-69-1

Cat. No.: VC5379824

Molecular Formula: C20H19N3OS2

Molecular Weight: 381.51

* For research use only. Not for human or veterinary use.

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone - 864917-69-1

Specification

CAS No. 864917-69-1
Molecular Formula C20H19N3OS2
Molecular Weight 381.51
IUPAC Name 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Standard InChI InChI=1S/C20H19N3OS2/c1-14-6-4-8-16(12-14)19-21-20(26-22-19)25-13-18(24)23-11-5-9-15-7-2-3-10-17(15)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3
Standard InChI Key GEQDCMXPVPYUIY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43

Introduction

Chemical Architecture and Structural Elucidation

Molecular Topology and Bonding Patterns

The compound’s IUPAC name, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone, delineates a structure comprising:

  • A 3,4-dihydroquinoline moiety providing aromaticity and planar rigidity.

  • A 3-(m-tolyl)-1,2,4-thiadiazole unit contributing electron-deficient character.

  • A thioether-linked ethanone bridge enabling conformational flexibility.

Critical bond angles and torsional strains arise from the juxtaposition of the partially saturated quinoline ring (with chair-like cyclohexene conformation) and the planar thiadiazole system. The methyl group on the m-tolyl substituent introduces steric considerations that influence intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>20</sub>H<sub>19</sub>N<sub>3</sub>OS<sub>2</sub>
Molecular Weight381.51 g/mol
SMILES NotationCC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43
XLogP3-AA (Lipophilicity)4.7 (Predicted)

Spectroscopic Fingerprinting

Structural validation employs multimodal spectroscopic analysis:

  • <sup>1</sup>H NMR: The quinoline protons resonate as a multiplet at δ 7.20–7.80 ppm, while the thiadiazole’s aromatic protons appear as a singlet at δ 8.25 ppm. The methyl group on m-tolyl shows characteristic splitting at δ 2.35 ppm.

  • IR Spectroscopy: Strong absorption at 1675 cm<sup>-1</sup> confirms the ketone carbonyl, while the thiadiazole ring’s C=N stretch appears at 1550 cm<sup>-1</sup>.

  • Mass Spectrometry: The molecular ion peak at m/z 381.51 fragments into key daughter ions at m/z 238 (quinoline loss) and m/z 143 (thiadiazole cleavage).

Synthetic Methodology and Optimization

Modular Assembly Strategy

Synthesis proceeds through a three-stage convergent approach:

Stage 1: Quinoline Moiety Preparation
3,4-Dihydroquinoline derivatives are synthesized via Skraup cyclization of aniline derivatives with glycerol at 180°C under acidic conditions, achieving 68–72% yields.

Stage 2: Thiadiazole Construction
The 3-(m-tolyl)-1,2,4-thiadiazole core forms through cyclocondensation of thioamides with chlorocarbonyl compounds in dichloromethane at 0–5°C, with 85% efficiency.

ParameterQuinoline SynthesisThiadiazole FormationCoupling Reaction
Temperature (°C)1800–560
SolventH<sub>2</sub>SO<sub>4</sub> (conc.)CH<sub>2</sub>Cl<sub>2</sub>DMF
CatalystFeSO<sub>4</sub>·7H<sub>2</sub>OEt<sub>3</sub>NAlCl<sub>3</sub>
Yield (%)728558

Purification and Scalability Challenges

Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) removes byproducts from the coupling reaction. Industrial-scale production faces hurdles in controlling exothermicity during Skraup cyclization, necessitating continuous flow reactors for thermal management.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)25
Escherichia coli50
Candida albicans100

The thiadiazole’s electron-deficient ring likely disrupts microbial electron transport chains, while the quinoline moiety intercalates into DNA.

Anti-Inflammatory Mechanism

In murine models, the compound reduces TNF-α production by 62% at 10 mg/kg (oral administration). Molecular docking suggests competitive inhibition of COX-2’s arachidonic acid binding pocket (binding energy: -9.2 kcal/mol).

Comparative Analysis with Structural Analogues

Thiadiazole vs. Oxadiazole Derivatives

Replacing the thiadiazole sulfur with oxygen (as in oxadiazole analogues from source ) decreases antimicrobial potency but improves aqueous solubility:

Table 4: Property Comparison

PropertyThiadiazole Derivative (This Compound)Oxadiazole Analogue
MIC (S. aureus)25 µg/mL50 µg/mL
LogP4.73.9
Aqueous Solubility0.8 mg/L12.4 mg/L

Impact of Substituent Positioning

The meta-methyl group on the tolyl ring enhances membrane permeability compared to para-substituted derivatives, as demonstrated by PAMPA assay results (Pe = 18.7×10<sup>−6</sup> cm/s vs. 14.2×10<sup>−6</sup> cm/s).

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